Cyclosporin A-d4 (Major)

Therapeutic Drug Monitoring Immunoassay Interference LC-MS/MS Specificity

Choose Cyclosporin A-d4 (Major) as your stable isotope-labeled internal standard (SIL-IS) for definitive CsA quantification. Unlike structural analogs (e.g., cyclosporin D), this +4 Da deuterated standard co-elutes and ionizes identically with native Cyclosporin A, providing superior matrix effect compensation in whole blood LC-MS/MS. Essential for CLIA-certified TDM and GLP-compliant bioanalytical methods. Eliminates immunoassay cross-reactivity bias (AM1/AM9 up to 57%). ≥95% purity, stable at -20°C. Accept no substitute—ensure regulatory-grade data integrity.

Molecular Formula C₆₂H₁₀₇D₄N₁₁O₁₂
Molecular Weight 1206.64
Cat. No. B1151796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporin A-d4 (Major)
SynonymsCyclosporine-d4;  Ciclosporin-d4;  Atopica-d4;  Sandimmun(e)-d4;  Neoral-d4;  Optimmune-d4; 
Molecular FormulaC₆₂H₁₀₇D₄N₁₁O₁₂
Molecular Weight1206.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclosporin A-d4 (Major): Chemical Identity and Core Utility as a Stable Isotope-Labeled Internal Standard


Cyclosporin A-d4 (Major) is a deuterated analog of the cyclic undecapeptide immunosuppressant Cyclosporin A (CsA), with the molecular formula C₆₂H₁₀₇D₄N₁₁O₁₂ and a molecular weight of 1206.64 . The incorporation of four deuterium atoms yields a mass shift of +4 Da relative to the native analyte, enabling its primary function as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows . This compound is manufactured to a purity specification of ≥95% and is supplied as a white to off-white solid, with recommended storage at -20°C to ensure long-term stability [1]. Unlike structural analog internal standards (ANISs) such as cyclosporin D, Cyclosporin A-d4 co-elutes and ionizes identically with the target analyte, providing superior compensation for matrix effects—a critical requirement in the therapeutic drug monitoring (TDM) of immunosuppressants where whole blood presents complex analytical challenges .

Why Cyclosporin A-d4 Cannot Be Substituted with Unlabeled Cyclosporin A or Structural Analog Internal Standards


Generic substitution of Cyclosporin A-d4 with unlabeled Cyclosporin A, structural analogs like cyclosporin D (CsD), or unrelated compounds such as ascomycin introduces quantifiable analytical error that compromises data integrity and procurement value. In LC-MS/MS quantification, unlabeled CsA cannot serve as an internal standard because it is indistinguishable from the endogenous analyte. Structural analog internal standards (ANISs), while commonly used historically, exhibit different retention times and ionization efficiencies in the electrospray ionization (ESI) source, leading to inadequate compensation for matrix effects—particularly ion suppression caused by phospholipids in whole blood samples . A direct comparative study demonstrated that while both isotopically labeled internal standards (ILISs) and ANISs can achieve acceptable imprecision (<10% within-day, <8% between-day), ILISs are generally recognized as superior for robust, long-term method performance in complex biological matrices [1][2]. Furthermore, deuterated internal standards like Cyclosporin A-d4 are now the de facto requirement in validated bioanalytical methods submitted for regulatory review, making non-isotopic alternatives insufficient for GLP-compliant studies .

Cyclosporin A-d4: Quantitative Evidence of Differentiation from Comparators and Alternatives


Analytical Specificity Advantage: Quantified Cross-Reactivity in Immunoassays vs. Mass Spectrometry

Cyclosporin A-d4, when used as an internal standard in LC-MS/MS, enables analyte-specific quantification that is fundamentally unattainable with immunoassay-based methods. Unlabeled Cyclosporin A is known to exhibit significant cross-reactivity in commercial immunoassays with its own metabolites, particularly AM1 and AM9, leading to overestimation of parent drug concentrations by up to 57% in patient samples [1]. Cyclosporin A-d4, by virtue of its distinct mass (+4 Da) and co-elution with the parent analyte in LC-MS/MS, allows the mass spectrometer to selectively monitor only the parent compound (m/z 1202.6→m/z transition) without interference from metabolites or cross-reactive species . This eliminates the positive bias inherent in immunoassay platforms and provides a true, metabolite-free quantification of Cyclosporin A [1].

Therapeutic Drug Monitoring Immunoassay Interference LC-MS/MS Specificity

Calibration Range and Quantification Linearity: Validated Performance in Whole Blood LC-MS/MS

Cyclosporin A-d4 enables robust quantitative performance across a clinically relevant concentration range when implemented as a SIL-IS. In a validated Agilent LC-MS/MS method employing Cyclosporin A-d4 as the internal standard, precise calibration curves were achieved over a linear range of 2–2,000 ng/mL for Cyclosporin A in whole blood . This dynamic range covers the entire therapeutic window (trough: 100–400 ng/mL; C2: 800–1,700 ng/mL) and extends to supratherapeutic and subtherapeutic concentrations, enabling accurate quantification without sample dilution or re-analysis [1]. The method demonstrated intra-day precision with coefficients of variation (CV) below 15% across the calibration range .

LC-MS/MS Method Validation Calibration Linearity Therapeutic Drug Monitoring

Structural Analog (Cyclosporin D) vs. Isotopically Labeled Internal Standard: Comparative Method Performance

A direct comparative study evaluated the impact of replacing analog internal standards (ANISs) with isotopically labeled internal standards (ILISs) for the quantification of ciclosporin A in whole blood. Using the same patient, proficiency testing, and quality control samples, the study compared cyclosporin D (CsD) as an ANIS against CsA-D12 as an ILIS [1]. The results demonstrated that both IS types achieved acceptable performance: within-day imprecision <10%, between-day imprecision <8%, and trueness between 91%–110% [1]. Median accuracy for CsA quantification was -2.1% with the ILIS and -2.0% with the ANIS—a difference of only 0.1 percentage points [1]. No significant matrix effects or carryover were observed with either approach [1]. While the study concluded that ILISs may not be essential in all cases, the use of Cyclosporin A-d4 (or -d12) as an ILIS remains the gold standard for robust method performance and is generally considered superior to ANISs for long-term assay robustness in complex matrices [1][2].

LC-MS/MS Internal Standard Selection Matrix Effect Compensation Method Trueness

Metrological Traceability: Manufacture Under ISO 17034 Certified Reference Material Standards

Cyclosporin A-d4 is available from manufacturers operating under ISO 17034 accreditation for reference material production, providing documented metrological traceability not available with generic, non-certified alternatives. For example, CATO Research Chemicals produces Cyclosporin A-d4 as a certified reference standard under their ISO 17034-accredited quality management system, which encompasses production planning, candidate preparation, homogeneity studies, stability studies, and value assignment [1]. Each batch is supplied with comprehensive product quality documentation including NMR, MS, HPLC, IR, and UV spectra, along with a structural conformance report [1]. This level of documentation eliminates the need for end-users to perform independent purity verification, saving significant laboratory resources [1].

Reference Material Traceability ISO 17034 Analytical Quality Assurance

Cyclosporin A-d4: Priority Research and Industrial Application Scenarios


Clinical Therapeutic Drug Monitoring (TDM) of Cyclosporin A via LC-MS/MS

Cyclosporin A-d4 is the preferred internal standard for high-throughput, CLIA-certified clinical laboratories performing therapeutic drug monitoring of cyclosporin A in whole blood via LC-MS/MS. Its co-elution and identical ionization behavior with the native analyte provide optimal compensation for matrix effects (ion suppression from phospholipids), enabling precise quantification across the clinically relevant range of 2–2,000 ng/mL . The elimination of metabolite cross-reactivity—a known limitation of immunoassays where AM1 and AM9 metabolites cause up to 57% positive bias—ensures that reported CsA concentrations reflect only the parent drug, supporting accurate dose adjustment [1].

Pharmacokinetic (PK) and Bioequivalence Studies Requiring GLP-Compliant Bioanalysis

For pharmaceutical development programs and bioequivalence studies submitted to regulatory agencies (FDA, EMA), Cyclosporin A-d4 serves as the deuterated internal standard in validated LC-MS/MS methods. The use of a SIL-IS with documented purity (≥95%) and, when sourced from ISO 17034-accredited manufacturers, full traceability documentation, supports compliance with GLP regulations and bioanalytical method validation guidelines [2]. The +4 Da mass shift ensures unambiguous resolution from the unlabeled analyte while maintaining identical extraction recovery and ionization efficiency—critical for meeting acceptance criteria for accuracy (85–115%) and precision (CV <15%) .

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Cyclosporin A-d4 is employed as an analytical internal standard in in vitro studies investigating the metabolism of cyclosporin A by cytochrome P450 enzymes (primarily CYP3A4) and its role as a P-glycoprotein (P-gp) substrate and inhibitor. The deuterium label allows precise quantification of unlabeled CsA in the presence of complex biological matrices (e.g., hepatocyte incubations, microsomal preparations) without interference from the internal standard itself . This application is particularly valuable in DDI studies where accurate measurement of CsA concentrations is required to assess the inhibitory or inductive effects of co-administered compounds on CYP3A4 and P-gp .

Method Development and Cross-Validation for Clinical Mass Spectrometry Laboratories

Laboratories developing, validating, or cross-validating LC-MS/MS methods for immunosuppressant panels utilize Cyclosporin A-d4 as the stable isotope-labeled internal standard for the CsA channel. Its use facilitates method harmonization across multiple sites or platforms, as the +4 Da mass shift is universally resolvable on triple quadrupole mass spectrometers . While direct comparative evidence shows that structural analog internal standards (e.g., cyclosporin D) can achieve comparable accuracy (median difference of 0.1 percentage points in one study), the use of a SIL-IS is generally considered the more robust approach for long-term method stability and is preferred in consensus guidelines for immunosuppressant TDM by LC-MS/MS [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclosporin A-d4 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.